molecular formula C6H8O3 B042197 Ethyl trans-4-oxo-2-butenoate CAS No. 2960-66-9

Ethyl trans-4-oxo-2-butenoate

Cat. No.: B042197
CAS No.: 2960-66-9
M. Wt: 128.13 g/mol
InChI Key: SDGAEBKMHIPSAC-ONEGZZNKSA-N
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Description

Ethyl trans-4-oxo-2-butenoate is an organic compound with the chemical formula C6H8O3. It is a colorless liquid that is slightly soluble in water and soluble in organic solvents .

Mechanism of Action

Target of Action

Ethyl trans-4-oxo-2-butenoate is an organic compound . It is primarily used as an intermediate in the synthesis of pharmaceutically active molecules . .

Mode of Action

The mode of action of this compound is related to its role as an intermediate in the synthesis of other compounds. It is used in the asymmetric catalytic alkynylation of acetaldehyde . This process produces attractive synthons with broad applications, such as (+)-Tetrahydropyrenophorol .

Biochemical Pathways

It is known that the compound plays a role in the asymmetric catalytic alkynylation of acetaldehyde , which is a key step in various biochemical pathways.

Result of Action

As an intermediate in chemical synthesis, this compound contributes to the formation of other compounds with pharmaceutical activity . The specific molecular and cellular effects would depend on the final compounds that are synthesized using this compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is slightly soluble in water (2.6 g/L at 25°C) . Therefore, its solubility could affect its availability and efficacy in different environments. Additionally, it should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place, and away from oxidizing agents for stability .

Biochemical Analysis

Biochemical Properties

Ethyl trans-4-oxo-2-butenoate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins during the synthesis of pharmaceutically active molecules . The nature of these interactions is complex and depends on the specific biochemical pathway and the molecules involved.

Molecular Mechanism

It is known to exert its effects at the molecular level during the synthesis of pharmaceutically active molecules

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of pharmaceutically active molecules It interacts with various enzymes and cofactors during these processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trans-4-oxo-2-butenoate can be synthesized by reacting 2,3-dichloropropionic acid with acetic anhydride . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-4-oxo-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl trans-4-oxo-2-butenoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Ethyl trans-4-oxo-2-butenoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

ethyl (E)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGAEBKMHIPSAC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309387
Record name Ethyl (2E)-4-oxo-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2960-66-9
Record name Ethyl (2E)-4-oxo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2960-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-4-oxo-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxobutenoic acid, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Ethyl trans-4-oxo-2-butenoate utilized in the synthesis of polyhydroxylated indolizidines?

A1: this compound acts as a crucial building block in the formation of the indolizidine core structure. It participates in an intramolecular Mannich-type reaction with specific β-amino ketones, namely (–)-1-(2-methyl-1,3-dioxan-2-yl)propan-2-amine and (+)-1-(benzyloxymethyl)-2-(2-methyl-1,3-dioxan-2-yl)ethylamine []. This reaction leads to the formation of the piperidine ring, a key component of the indolizidine framework.

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